5-Methyl-2,4-diphenylthiazole
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Overview
Description
5-Methyl-2,4-diphenylthiazole is a chemical compound with the empirical formula C16H13NS . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole derivatives, including this compound, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 251.35 .Scientific Research Applications
Corrosion Inhibition
5-Methyl-2,4-diphenylthiazole derivatives have been studied for their application in corrosion inhibition. For instance, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, a similar derivative, was found to be very effective in inhibiting corrosion of mild steel in acidic media. This derivative demonstrated inhibition efficiencies up to 99% in hydrochloric acid, following Langmuir's adsorption isotherm model (Lagrenée et al., 2002).
Blood Platelet Aggregation Inhibition
Certain 2-substituted 4,5-diphenylthiazoles, including derivatives of this compound, have been synthesized for their potential to inhibit blood platelet aggregation. These compounds demonstrated significant inhibitory activity, suggesting their potential therapeutic applications in conditions related to platelet aggregation (Konno et al., 1990).
Antimicrobial Activities
Research has also been conducted on the antimicrobial activities of 1,2,4-triazole derivatives, which are structurally related to this compound. These studies have shown that some of these compounds possess good to moderate activities against various microorganisms, suggesting their potential use in antimicrobial therapies (Bektaş et al., 2007).
Photorearrangement Studies
Studies have also explored the photorearrangement properties of diphenylthiazole derivatives. For example, 2,4-diphenylthiazole was investigated for its photochemical behavior, leading to insights into its potential applications in photochemistry and materials science (Kojima & Maeda, 1970).
Mechanism of Action
While the specific mechanism of action for 5-Methyl-2,4-diphenylthiazole is not available, thiazole derivatives have been observed to have several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .
Safety and Hazards
The safety information for 5-Methyl-2,4-diphenylthiazole indicates that it may be harmful if swallowed (H302), causes serious eye damage (H318), and may cause long lasting harmful effects to aquatic life (H413) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
5-methyl-2,4-diphenyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NS/c1-12-15(13-8-4-2-5-9-13)17-16(18-12)14-10-6-3-7-11-14/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVBVFQWNJRVMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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